Cas no 1260784-53-9 (Ethyl 3-fluoro-2-methylisonicotinate)

Ethyl 3-fluoro-2-methylisonicotinate is a fluorinated pyridine derivative with a methyl substituent at the 2-position and an ester functional group at the 4-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of active ingredients requiring fluorinated heterocyclic scaffolds. The fluorine atom enhances metabolic stability and bioavailability, while the ethyl ester group offers flexibility for further functionalization. Its well-defined structure ensures consistent reactivity in coupling and substitution reactions. Suitable for research and industrial applications, this compound is characterized by high purity and stability under standard storage conditions.
Ethyl 3-fluoro-2-methylisonicotinate structure
1260784-53-9 structure
Product Name:Ethyl 3-fluoro-2-methylisonicotinate
CAS No:1260784-53-9
MF:C9H10FNO2
MW:183.179605960846
CID:1038808
PubChem ID:70701080
Update Time:2025-11-01

Ethyl 3-fluoro-2-methylisonicotinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-fluoro-2-methylisonicotinate
    • ethyl 3-fluoro-2-methylpyridine-4-carboxylate
    • 1260784-53-9
    • SCHEMBL17295833
    • Ethyl3-fluoro-2-methylisonicotinate
    • DTXSID50743859
    • SB53620
    • G14743
    • 1227571-94-9
    • A889784
    • Inchi: 1S/C9H10FNO2/c1-3-13-9(12)7-4-5-11-6(2)8(7)10/h4-5H,3H2,1-2H3
    • InChI Key: XQSHBGAAYLGXJE-UHFFFAOYSA-N
    • SMILES: FC1C(C)=NC=CC=1C(=O)OCC

Computed Properties

  • Exact Mass: 183.07000
  • Monoisotopic Mass: 183.06955672g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19000
  • LogP: 1.70580

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Ethyl 3-fluoro-2-methylisonicotinate Suppliers

Amadis Chemical Company Limited
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(CAS:1260784-53-9)Ethyl 3-fluoro-2-methylisonicotinate
Order Number:A889784
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:29
Price ($):268.0
Email:sales@amadischem.com

Ethyl 3-fluoro-2-methylisonicotinate Related Literature

Additional information on Ethyl 3-fluoro-2-methylisonicotinate

Recent Advances in the Application of Ethyl 3-fluoro-2-methylisonicotinate (CAS: 1260784-53-9) in Chemical Biology and Pharmaceutical Research

Ethyl 3-fluoro-2-methylisonicotinate (CAS: 1260784-53-9) has recently emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and antimicrobial agents. This heterocyclic ester derivative has garnered significant attention due to its unique structural features, which enable selective modifications for targeted drug design. Recent studies have highlighted its role as a versatile building block in medicinal chemistry, offering new avenues for the development of therapeutics addressing unmet medical needs.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent FGFR (fibroblast growth factor receptor) inhibitors. Researchers utilized Ethyl 3-fluoro-2-methylisonicotinate as a core scaffold, modifying its ester group to develop compounds with nanomolar affinity for FGFR1-4. The fluorine substitution at the 3-position was found to significantly enhance metabolic stability while maintaining target engagement, addressing a key challenge in kinase inhibitor development.

In antimicrobial research, a team from the University of Tokyo reported promising results using derivatives of 1260784-53-9 against drug-resistant bacterial strains. Their work, published in Antimicrobial Agents and Chemotherapy, showed that fluorinated isonicotinate derivatives exhibited potent activity against MRSA (methicillin-resistant Staphylococcus aureus) by targeting bacterial cell wall synthesis. The ethyl ester moiety was crucial for membrane penetration, while the fluorine atom contributed to target specificity.

Recent synthetic methodology developments have also expanded the applications of this compound. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling reaction that enables direct functionalization of Ethyl 3-fluoro-2-methylisonicotinate at the 4-position, previously considered challenging due to steric hindrance. This breakthrough has opened new possibilities for creating diverse molecular libraries for high-throughput screening in drug discovery programs.

Pharmacokinetic studies of derivatives containing the 1260784-53-9 core structure have shown improved metabolic stability compared to non-fluorinated analogs. Research published in Drug Metabolism and Disposition demonstrated that the fluorine atom significantly reduces oxidative metabolism by cytochrome P450 enzymes, leading to longer half-lives in preclinical models. This property makes it particularly valuable for developing once-daily oral medications.

The compound's safety profile has also been investigated in recent toxicological studies. A comprehensive assessment published in Regulatory Toxicology and Pharmacology concluded that Ethyl 3-fluoro-2-methylisonicotinate and its major metabolites show favorable toxicity profiles in rodent models, with no significant genotoxic effects observed at therapeutic concentrations. These findings support its continued use as a pharmaceutical intermediate.

Looking forward, several pharmaceutical companies have included 1260784-53-9 derivatives in their preclinical pipelines, particularly for oncology and infectious disease applications. The unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity positions this compound as a valuable tool in modern drug discovery efforts. Future research directions may explore its potential in targeted protein degradation and covalent inhibitor design, expanding its utility in chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1260784-53-9)Ethyl 3-fluoro-2-methylisonicotinate
A889784
Purity:99%
Quantity:1g
Price ($):268.0
Email